1-(4-Methoxyphenyl)cyclohexan-1-amine 1-(4-Methoxyphenyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 125802-09-7
VCID: VC8224290
InChI: InChI=1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3
SMILES: COC1=CC=C(C=C1)C2(CCCCC2)N
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

1-(4-Methoxyphenyl)cyclohexan-1-amine

CAS No.: 125802-09-7

Cat. No.: VC8224290

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)cyclohexan-1-amine - 125802-09-7

Specification

CAS No. 125802-09-7
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name 1-(4-methoxyphenyl)cyclohexan-1-amine
Standard InChI InChI=1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3
Standard InChI Key CFTBUCKEQRAUOF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCCCC2)N
Canonical SMILES COC1=CC=C(C=C1)C2(CCCCC2)N

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

1-(4-Methoxyphenyl)cyclohexan-1-amine (IUPAC name: 1-(4-methoxyphenyl)cyclohexanamine) consists of a cyclohexane ring bonded to an amine group and a 4-methoxyphenyl moiety. Key properties include:

PropertyValueSource
CAS Registry Number1340551-52-1
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/molCalculated
DensityNot reported
Boiling/Melting PointsNot reported

Structural Features:

  • The cyclohexane ring introduces conformational flexibility, influencing stereochemical outcomes in synthetic applications.

  • The 4-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability in bioactive analogs .

  • The primary amine group serves as a reactive site for further functionalization, such as alkylation or acylation.

Synthesis and Industrial Production

Synthetic Routes

While direct methods for synthesizing 1-(4-Methoxyphenyl)cyclohexan-1-amine are sparsely documented, analogous pathways for structurally related compounds provide insight:

Hydrogenation of Nitriles

A patent describing the synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (a venlafaxine intermediate) involves hydrogenation using Raney nickel and borohydride . Adapting this method:

  • Starting Material: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

  • Catalytic Hydrogenation: React with H₂ in the presence of Raney nickel at 80–140°C under 0.1–0.5 MPa pressure.

  • Workup: Filter and concentrate to isolate the amine .

Yield: Comparable processes report yields >85% with purity >98% .

Reductive Amination

An alternative route involves reductive amination of cyclohexanone with 4-methoxyphenylamine:

  • Condensation: React cyclohexanone with 4-methoxyphenylamine in the presence of a reducing agent (e.g., NaBH₄).

  • Purification: Chromatographic separation to obtain the primary amine.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Cyclohexylamine derivatives generally exhibit stability up to 200°C, though decomposition pathways remain unstudied for this specific compound.

  • Reactivity: The primary amine undergoes typical reactions:

    • Acylation: Forms amides with acyl chlorides.

    • Oxidation: Susceptible to oxidation under strong conditions, yielding nitroso or nitro derivatives.

Spectroscopic Data

  • IR Spectroscopy: Expected N–H stretch (~3350 cm⁻¹), C–O–C stretch (~1250 cm⁻¹) from the methoxy group.

  • NMR (¹H):

    • δ 1.2–2.1 (m, cyclohexyl protons),

    • δ 3.8 (s, OCH₃),

    • δ 6.8–7.2 (d, aromatic protons).

Pharmaceutical and Industrial Applications

Role as a Pharmaceutical Intermediate

1-(4-Methoxyphenyl)cyclohexan-1-amine shares structural motifs with venlafaxine intermediates, suggesting potential utility in serotonin-norepinephrine reuptake inhibitor (SNRI) synthesis . Key steps include:

  • N-Alkylation: Introducing dimethylamino groups to yield venlafaxine precursors.

  • Salt Formation: Hydrochloride salts enhance bioavailability for therapeutic use.

Industrial Scalability

The hydrogenation method described in offers scalability advantages:

  • Low Waste: Minimal byproducts due to high selectivity.

  • Cost-Effectiveness: Raney nickel catalysts are reusable, reducing production costs.

Biological Activity and Mechanistic Insights

Neurotransmitter Reuptake Inhibition

While direct studies on 1-(4-Methoxyphenyl)cyclohexan-1-amine are lacking, its structural analogs exhibit:

  • Serotonin Reuptake Inhibition: EC₅₀ values in the nanomolar range for venlafaxine derivatives .

  • Norepinephrine Interaction: Secondary amine metabolites enhance noradrenergic activity.

Metabolic Pathways

  • Cytochrome P450 Metabolism: Likely oxidized by CYP2D6 and CYP3A4, given similarities to venlafaxine .

  • Excretion: Renal elimination anticipated for primary amine metabolites.

Future Research Directions

  • Stereoselective Synthesis: Investigating asymmetric hydrogenation to access enantiomerically pure forms.

  • Bioactivity Screening: Evaluating antidepressant, antimicrobial, or anti-inflammatory potential.

  • Process Optimization: Developing continuous-flow systems to enhance synthetic efficiency.

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